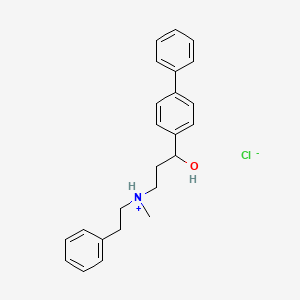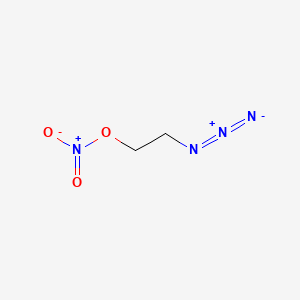
5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate is a chemical compound with a unique structure that includes an oxazolium ring substituted with ethyl, methyl, and ethoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 4-ethoxybenzaldehyde with ethylamine and methylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the formation of the oxazolium ring.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolium derivatives.
Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolium and oxazoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with specific molecular targets. The oxazolium ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
- 5-(4-Chlorophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
- 5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
Uniqueness
5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Propriétés
Numéro CAS |
52063-37-3 |
|---|---|
Formule moléculaire |
C14H18ClNO6 |
Poids moléculaire |
331.75 g/mol |
Nom IUPAC |
5-(4-ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C14H18NO2.ClHO4/c1-4-15-11(3)10-14(17-15)12-6-8-13(9-7-12)16-5-2;2-1(3,4)5/h6-10H,4-5H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
AWBAJNSJLTYABH-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(C=C(O1)C2=CC=C(C=C2)OCC)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


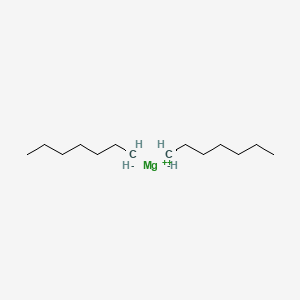
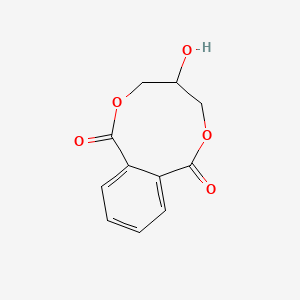


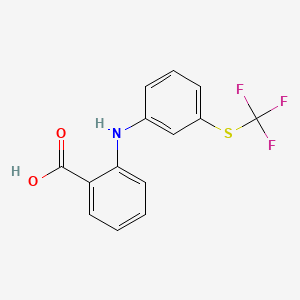
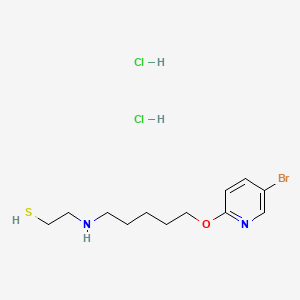


![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
